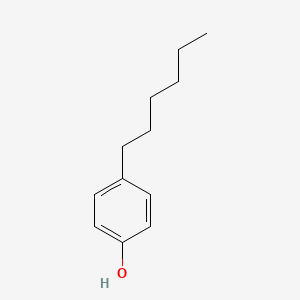

4-Hexylphenol

描述

属性

IUPAC Name |

4-hexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWBRVPZWJYIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062425 | |

| Record name | Phenol, 4-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446-69-7 | |

| Record name | 4-n-Hexylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2446-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hexylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V1KE0N8D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hexylphenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylphenol, an organic compound belonging to the alkylphenol family, is characterized by a phenol (B47542) ring substituted with a hexyl group at the para position.[1] This amphiphilic molecule, possessing both a hydrophilic phenolic head and a hydrophobic hexyl tail, exhibits a range of chemical and physical properties that make it a subject of interest in various scientific domains, including environmental science and materials research.[1] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure

The molecular structure of this compound consists of a benzene (B151609) ring bonded to a hydroxyl group (-OH) and a hexyl group (-C6H13) at the para (4-) position relative to the hydroxyl group.[1][2] The presence of the hydroxyl group makes the phenolic part of the molecule polar and capable of hydrogen bonding, while the six-carbon alkyl chain imparts a nonpolar, hydrophobic character.[1][3] This dual nature influences its solubility and other physical properties.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C12H18O | [4][5][6] |

| Molecular Weight | 178.27 g/mol | [4][5][7] |

| CAS Number | 2446-69-7 | [1][4][5][6] |

| Appearance | White to faintly yellow solid or clear liquid | [8] |

| Melting Point | 23-32 °C | [4][9][10] |

| Boiling Point | 270-281.2 °C at 760 mmHg | [1][5][6] |

| Density | ~0.954 g/cm³ | [1][5][6] |

| Water Solubility | 28.57 mg/L at 25 °C | [1][8] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, ketones, and aromatic hydrocarbons | [1] |

| pKa | 10.18 ± 0.15 (Predicted) | [8] |

| Flash Point | 127 °C | [1] |

| Refractive Index | ~1.514 | [6] |

| Vapor Pressure | 0.00212 mmHg at 25 °C | [6][8] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol.[1] This electrophilic aromatic substitution reaction involves the reaction of phenol with 1-hexene (B165129) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Reaction:

C₆H₅OH + CH₃(CH₂)₃CH=CH₂ --(AlCl₃)--> CH₃(CH₂)₅C₆H₄OH

General Methodology:

-

Reactant Preparation: Phenol is dissolved in an appropriate inert solvent.

-

Catalyst Addition: The Lewis acid catalyst (e.g., aluminum chloride) is added to the phenol solution under anhydrous conditions.

-

Alkylation: 1-hexene is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.

-

Reaction Quenching: After the reaction is complete, it is quenched by the slow addition of water or a dilute acid to deactivate the catalyst.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound.[4][9]

-

Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Detection: UV detection at a wavelength where the phenol chromophore absorbs, typically around 270-280 nm.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the hexyl chain, and the terminal methyl group. The phenolic hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the benzene ring and the hexyl chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic peaks for C-H stretching of the alkyl chain and aromatic C=C stretching will also be present.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.27 g/mol ).

Safety and Handling

This compound is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Environmental Considerations

This compound is recognized as a potential endocrine disruptor and can have adverse effects on aquatic organisms.[1] Its presence in the environment is a subject of ongoing research and monitoring.[1]

References

- 1. Buy this compound | 2446-69-7 [smolecule.com]

- 2. US4093667A - Preparation of 4-n-hexylresorcinol - Google Patents [patents.google.com]

- 3. This compound = 98.0 HPLC 2446-69-7 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 2446-69-7 [chemnet.com]

- 6. This compound | C12H18O | CID 17132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-n-Hexylphenol [chembk.com]

- 8. echemi.com [echemi.com]

- 9. This compound AldrichCPR 2446-69-7 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

Synthesis of 4-Hexylphenol via Friedel-Crafts Alkylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hexylphenol, a valuable intermediate in the pharmaceutical and chemical industries, through the Friedel-Crafts alkylation of phenol (B47542). This document details the underlying reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and discusses the challenges and considerations for a successful synthesis.

Introduction to Friedel-Crafts Alkylation of Phenols

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. In the context of phenol alkylation, the reaction involves the electrophilic substitution of a hydrogen atom on the electron-rich phenolic ring with an alkyl group. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.

The synthesis of this compound specifically involves the reaction of phenol with a hexylating agent, typically 1-hexene (B165129) or a hexyl halide, in the presence of an acid catalyst. The choice of catalyst and reaction conditions is crucial in directing the regioselectivity towards the desired para-substituted product and minimizing the formation of ortho-isomers and polyalkylated byproducts.

Reaction Mechanism

The Friedel-Crafts alkylation of phenol with an alkene, such as 1-hexene, proceeds through the formation of a carbocation electrophile. This process is catalyzed by a Lewis or Brønsted acid.

The key steps are as follows:

-

Formation of the Carbocation: The acid catalyst protonates the alkene (1-hexene), leading to the formation of a secondary hexyl carbocation. This carbocation can potentially rearrange to a more stable carbocation, although with a primary alkene like 1-hexene, the secondary carbocation is the predominant electrophile.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the carbocation. Due to the directing effect of the hydroxyl group, the attack occurs preferentially at the ortho and para positions.

-

Deprotonation: A base (which can be the catalyst's conjugate base or another molecule in the reaction mixture) removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and yielding the alkylated phenol product.

Simultaneously, O-alkylation can occur, where the phenolic oxygen acts as the nucleophile, leading to the formation of hexyl phenyl ether. This is often a competing side reaction.

Catalytic Systems

A variety of acid catalysts can be employed for the Friedel-Crafts alkylation of phenol. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and environmental footprint.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Lewis Acids | AlCl₃, FeCl₃, BF₃ | High activity | Often required in stoichiometric amounts, moisture sensitive, corrosive, generate hazardous waste |

| Brønsted Acids | H₂SO₄, H₃PO₄ | Inexpensive | Corrosive, can lead to side reactions like sulfonation, difficult to separate from the product |

| Solid Acids | Zeolites (e.g., H-beta, H-USY), Amorphous Silica-Alumina, Sulfated Zirconia, Ion-exchange resins | Reusable, non-corrosive, environmentally friendly, can offer shape selectivity | Can be less active than traditional Lewis acids, may require higher temperatures |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using a traditional Lewis acid catalyst and a solid acid catalyst.

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃) Catalyst

This protocol is a representative procedure based on established Friedel-Crafts alkylation methodologies.

Materials:

-

Phenol (freshly distilled)

-

1-Hexene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1 M

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with calcium chloride) is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with phenol (1.0 eq) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride (1.1 eq) is added portion-wise to the stirred solution while maintaining the temperature at 0 °C.

-

Alkene Addition: 1-Hexene (1.2 eq) is added dropwise from the dropping funnel over a period of 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

Reaction Quenching: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and 1 M HCl.

-

Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent to separate the this compound from the ortho-isomer and other byproducts.

Protocol 2: Synthesis using a Solid Acid Catalyst (Amorphous Silica-Alumina)

This protocol is based on the findings of studies on phenol alkylation using solid acid catalysts.

Materials:

-

Phenol

-

1-Hexene

-

Amorphous Silica-Alumina (e.g., Siral 30)

-

Toluene (B28343) (solvent)

-

Sodium Hydroxide (B78521) Solution (1 M)

-

Hydrochloric Acid (1 M)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Catalyst Activation: The amorphous silica-alumina catalyst is activated by calcining at a high temperature (e.g., 500 °C) for several hours before use.

-

Reaction Setup: A batch reactor or a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is used.

-

Reagent Charging: Phenol (1.0 eq), 1-hexene (1.0 eq), the activated catalyst (e.g., 5-10 wt% of total reactants), and toluene are added to the reactor.

-

Reaction: The mixture is heated to a specified temperature (e.g., 150-315 °C) and stirred for a set duration (e.g., 1-4 hours). The reaction can be monitored by techniques like GC-MS.

-

Catalyst Removal: After the reaction is complete, the mixture is cooled to room temperature, and the solid catalyst is removed by filtration.

-

Work-up: The filtrate is washed with a 1 M sodium hydroxide solution to remove unreacted phenol. The organic layer is then washed with water and brine. The aqueous layer from the base wash can be acidified with 1 M HCl to recover the unreacted phenol.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography to isolate this compound.

Quantitative Data

The yield and regioselectivity of the Friedel-Crafts alkylation of phenol are highly dependent on the reaction conditions and the catalyst used.

| Catalyst | Alkylating Agent | Temperature (°C) | Time (h) | Phenol Conversion (%) | Selectivity for this compound | Reference |

| Siral 20 (amorphous silica-alumina) | 1-Hexene | 315 | 1 | ~55 | Not specified | |

| Siral 30 (amorphous silica-alumina) | 1-Hexene | 315 | 1 | ~60 | Not specified | |

| Siral 40 (amorphous silica-alumina) | 1-Hexene | 315 | 1 | ~50 | Not specified |

Note: The provided data on phenol conversion represents the total consumption of phenol and does not specify the yield of this compound. The product mixture typically contains ortho- and para-hexylphenol, as well as di- and tri-alkylated phenols.

Product Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

-

¹H NMR (CDCl₃): δ 7.08 (d, 2H, Ar-H), 6.78 (d, 2H, Ar-H), 4.8 (s, 1H, OH), 2.54 (t, 2H, Ar-CH₂), 1.59 (m, 2H, CH₂), 1.30 (m, 6H, 3xCH₂), 0.89 (t, 3H, CH₃).

-

¹³C NMR (CDCl₃): δ 153.5, 135.0, 129.5, 115.2, 35.0, 31.7, 31.5, 29.1, 22.6, 14.1.

-

IR (KBr, cm⁻¹): 3350 (broad, O-H stretch), 3030 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1610, 1510 (aromatic C=C stretch), 1230 (C-O stretch), 830 (para-disubstituted C-H bend).

-

Mass Spectrometry (EI): m/z 178 (M⁺), 107 (base peak).

Experimental Workflow and Logical Relationships

Challenges and Considerations

-

Regioselectivity: The primary challenge is to achieve high selectivity for the para-isomer (this compound) over the ortho-isomer. Steric hindrance can favor para-substitution, and the choice of catalyst can also influence the ortho/para ratio.

-

Polyalkylation: The initial alkylation product, hexylphenol, is more nucleophilic than phenol itself, making it susceptible to further alkylation to form di- and tri-hexylphenols. Using an excess of phenol relative to the alkylating agent can help to minimize polyalkylation.

-

O- vs. C-Alkylation: The formation of hexyl phenyl ether through O-alkylation is a common side reaction. Reaction conditions, particularly temperature and catalyst choice, can be optimized to favor C-alkylation.

-

Carbocation Rearrangement: While less of an issue with 1-hexene, the potential for carbocation rearrangement of the alkylating agent exists, which could lead to a mixture of isomeric products.

-

Catalyst Deactivation: Solid acid catalysts can be deactivated by the adsorption of reactants, products, or byproducts. Regeneration of the catalyst is often necessary for its reuse.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation is a well-established yet nuanced process. While traditional Lewis acid catalysts offer high reactivity, the trend towards greener chemistry favors the use of solid acid catalysts due to their reusability and reduced environmental impact. Careful control of reaction parameters is essential to maximize the yield of the desired this compound isomer and to minimize the formation of unwanted byproducts. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this important chemical intermediate.

In-Depth Technical Guide: 4-Hexylphenol (CAS No. 2446-69-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-Hexylphenol (CAS No. 2446-69-7), an alkylphenol of significant interest due to its industrial applications and its classification as a potential endocrine-disrupting chemical (EDC). This document collates critical data on its chemical and physical properties, synthesis, analytical methodologies, and biological activities, with a particular focus on its molecular interactions with signaling pathways relevant to drug development and toxicology. Detailed experimental protocols and visual representations of key processes are provided to support researchers in their understanding and further investigation of this compound.

Chemical and Physical Properties

This compound is an organic compound characterized by a phenol (B47542) ring substituted with a hexyl group at the para position.[1] This amphiphilic structure, possessing both a hydrophilic phenolic head and a hydrophobic alkyl tail, dictates its physical and chemical behavior.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | p-Hexylphenol, 4-n-Hexylphenol | [2] |

| CAS Number | 2446-69-7 | [1] |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 23-32 °C | [3][4] |

| Boiling Point | 288-292 °C | [1] |

| Flash Point | 127 °C | [1] |

| Water Solubility | Approx. 6 mg/L | [1] |

| logP (Octanol/Water) | 4.3 | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | Phenolic OH: ~4.5-5.0 ppm (singlet); Aromatic H: ~7.0 ppm and ~6.7 ppm (AA'BB' doublets); Alkyl chain protons: various shifts | [1] |

| ¹³C NMR (CDCl₃) | C-OH: ~153.4 ppm; C-hexyl: ~135.3 ppm; Aromatic C ortho to hexyl: ~129.5 ppm; Aromatic C ortho to OH: ~115.0 ppm | [1] |

| Infrared (IR) | O-H stretch (broad): 3300-3400 cm⁻¹; Aromatic C-H stretch: 3030-3100 cm⁻¹ | [1] |

| Mass Spectrometry (EI) | Molecular ion (M⁺): m/z 178 | [1] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol with 1-hexene (B165129), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1]

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

Objective: To synthesize this compound by the alkylation of phenol with 1-hexene.

Materials:

-

Phenol

-

1-Hexene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Apparatus for reflux with stirring and a drying tube

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a drying tube, dissolve phenol in the anhydrous solvent.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.

-

Once the catalyst has dissolved, add 1-hexene dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified time (e.g., 2-4 hours) to ensure complete reaction.

-

Cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Diagram 1: Friedel-Crafts Alkylation of Phenol

References

- 1. This compound influences adipogenic differentiation and hepatic lipid accumulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]

- 5. This compound | C12H18O | CID 17132 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 4-Hexylphenol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-hexylphenol in various organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide presents an estimated solubility profile based on the physicochemical properties of this compound and the known solubility of structurally similar alkylphenols. Furthermore, this document details robust experimental protocols for the precise determination of its solubility and includes a visual workflow to guide the experimental process.

Core Concept: Understanding the Solubility of this compound

This compound is an organic compound characterized by a polar phenolic hydroxyl (-OH) group attached to a benzene (B151609) ring and a nonpolar hexyl alkyl chain. This amphiphilic nature governs its solubility in different solvents. The hydroxyl group can participate in hydrogen bonding with polar solvents, while the hydrophobic hexyl chain favors interactions with nonpolar solvents through van der Waals forces. Consequently, this compound exhibits good solubility in a range of organic solvents, particularly those with moderate to low polarity.[1] It is generally soluble in alcohols, ethers, ketones, and aromatic hydrocarbons.[2] Conversely, its solubility in water is limited, with reported values around 28.57 mg/L at 25°C.[1][3]

Estimated Quantitative Solubility Data

The following table summarizes the estimated solubility of this compound in a selection of common organic solvents at standard temperature and pressure. These estimations are based on qualitative statements found in the literature and solubility data for analogous p-alkylphenols. For precise applications, experimental verification is strongly recommended.

| Solvent Classification | Solvent Name | Molecular Formula | Estimated Solubility of this compound |

| Polar Protic Solvents | Methanol | CH₃OH | High |

| Ethanol | C₂H₅OH | High | |

| Isopropanol | C₃H₇OH | High | |

| Polar Aprotic Solvents | Acetone | C₃H₆O | Very High |

| Ethyl Acetate | C₄H₈O₂ | High | |

| Nonpolar Solvents | n-Hexane | C₆H₁₄ | Medium to High |

| Toluene | C₇H₈ | Very High | |

| Halogenated Solvent | Dichloromethane | CH₂Cl₂ | Very High |

Disclaimer: The solubility data presented in this table are estimations and should be used as a preliminary guideline.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following experimental protocols are recommended. The primary method described is the widely accepted shake-flask method, followed by two common quantification techniques: gravimetric analysis and UV-Vis spectrophotometry.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a specific temperature to determine its equilibrium solubility.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, attach a syringe filter to the syringe and discard the first small portion of the filtrate to saturate the filter material. Collect the subsequent filtrate in a clean, pre-weighed vial for analysis.

Quantification of Solubilized this compound

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute after solvent evaporation.

Procedure:

-

Sample Weighing: Accurately weigh the vial containing the collected filtrate from the shake-flask method.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid loss of the analyte.

-

Drying to a Constant Weight: Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature. Weigh the vial containing the dried residue. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dried this compound divided by the volume of the solvent in the collected aliquot.

This method is suitable for solutes that absorb ultraviolet or visible light and offers higher sensitivity than the gravimetric method.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment.

-

Determination of Maximum Wavelength (λmax): Scan one of the standard solutions using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c) using linear regression.

-

Sample Analysis: Dilute the collected filtrate from the shake-flask method with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the concentration in the original saturated solution.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

This comprehensive guide provides both estimated data and detailed methodologies to support research and development activities involving this compound. The provided experimental protocols can be adapted to various organic solvents and analytical capabilities to generate high-quality, reliable solubility data.

References

physical and chemical properties of p-hexylphenol

An In-depth Technical Guide to the Physical and Chemical Properties of p-Hexylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hexylphenol, also known as 4-hexylphenol, is an organic compound belonging to the alkylphenol family. It consists of a phenol (B47542) ring substituted with a hexyl group at the para position.[1] This amphiphilic structure, featuring a hydrophilic phenolic head and a hydrophobic hexyl tail, imparts unique physicochemical properties that make it a subject of interest in various research and industrial applications, including its use as an intermediate in the synthesis of antioxidants, plasticizers, and other specialized chemicals.[1] This document provides a comprehensive overview of the , detailed experimental protocols, and relevant structural and procedural diagrams.

Chemical Identity

A clear identification of p-hexylphenol is fundamental for any scientific endeavor. The following table summarizes its key identifiers.

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| Synonyms | p-Hexylphenol, 4-n-Hexylphenol, p-n-Hexylphenol, 1-(4-Hydroxyphenyl)hexane[2][4] |

| CAS Number | 2446-69-7[1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₈O[1][2][3][4][5] |

| Molecular Weight | 178.27 g/mol [1][2][3] |

| InChI | InChI=1S/C12H18O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3[2][3][4] |

| InChIKey | SZWBRVPZWJYIHI-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | CCCCCCC1=CC=C(C=C1)O[2][3] |

Physical Properties

The physical state and solubility of p-hexylphenol are critical parameters for its handling, formulation, and application. At room temperature, it exists as a white to light yellow solid.[6][7] The quantitative physical properties are detailed below.

| Property | Value |

| Melting Point | 29-32 °C[4][6][7][8] (some sources report up to 57 °C)[1] |

| Boiling Point | 281.2 - 292 °C at 760 mmHg[1][4] |

| Density | 0.954 - 0.9628 g/cm³ at 20 °C[4][6] |

| Water Solubility | 6 - 28.57 mg/L at 25 °C[1][6][7] |

| logP (Octanol/Water Partition Coefficient) | 4.3 - 4.71[1][2][6] |

| pKa | ~10.18 (Predicted)[7][8] |

| Flash Point | 31 - 148.1 °C[4][6][7] |

| Refractive Index | 1.514[4][6] |

| Vapor Pressure | 0.00212 mmHg at 25 °C[4][7] |

Chemical Properties

Stability and Reactivity

p-Hexylphenol is relatively stable under normal storage conditions. However, it can degrade upon exposure to light or strong oxidizing agents.[1] It may react with strong oxidizing agents, acid anhydrides, and acid chlorides.

Synthesis

The primary method for synthesizing p-hexylphenol is through the Friedel-Crafts alkylation of phenol with 1-hexene (B165129), using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]

The overall reaction is: C₆H₅OH + CH₂(CH₂)₄CH₃ → C₁₂H₁₈O

Experimental Protocols

Synthesis of p-Hexylphenol via Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of p-hexylphenol.

Materials:

-

Phenol

-

1-Hexene

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst

-

Anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the anhydrous aluminum chloride catalyst to the stirred solution.

-

From a dropping funnel, add 1-hexene dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time to ensure the reaction goes to completion.

-

Cool the reaction mixture and then carefully pour it over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer. Wash it successively with dilute HCl, water, and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude p-hexylphenol by distillation under reduced pressure or by recrystallization from a suitable solvent.

Spectroscopic Characterization

The structural elucidation of p-hexylphenol is typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of p-hexylphenol will show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the hexyl chain. The aromatic protons will appear in the downfield region (δ 6.5-7.5 ppm), typically as two doublets due to the para-substitution pattern. The phenolic -OH proton signal is a broad singlet and its chemical shift is concentration and solvent dependent (typically δ 4-7 ppm). The protons on the hexyl chain will appear in the upfield region (δ 0.8-2.6 ppm).[9]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the hexyl chain. The carbon bearing the hydroxyl group is typically deshielded and appears around δ 150-160 ppm.[9]

Infrared (IR) Spectroscopy: The IR spectrum of p-hexylphenol will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.[9] Characteristic C-O stretching and aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of p-hexylphenol (m/z = 178.27). Common fragmentation patterns for phenols and alkylbenzenes will be observed.

Structure-Property Relationship

The amphiphilic nature of p-hexylphenol is a direct result of its molecular structure, which dictates its physical and chemical behavior.

Safety and Handling

p-Hexylphenol is classified as corrosive and can cause severe skin burns and eye damage.[2][6] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This technical guide provides a detailed overview of the core . The tabulated data offers a quick reference for researchers, while the experimental protocols provide a foundation for its synthesis and characterization. Understanding these fundamental properties is crucial for its effective application in scientific research and drug development.

References

- 1. Buy this compound | 2446-69-7 [smolecule.com]

- 2. This compound | C12H18O | CID 17132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 2446-69-7 [chemnet.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 4-Hexylphenol: Molecular Characteristics, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylphenol (4-HP) is an alkylphenol, an organic compound characterized by a phenol (B47542) ring substituted with a hexyl alkyl chain. Historically utilized in industrial applications as a surfactant, antioxidant, and plasticizer, its use has become more restricted due to environmental and health concerns.[1] In the context of biomedical research and drug development, this compound is primarily studied for its potential as an endocrine-disrupting chemical (EDC). Its structural similarity to estrogen allows it to interact with hormonal pathways, making it a subject of interest in toxicology and metabolic research. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and an examination of its impact on key signaling pathways.

Core Molecular and Physical Properties

This compound is a solid at room temperature, appearing as a white to light yellow crystalline substance. Its amphiphilic nature, stemming from a hydrophilic phenolic head and a hydrophobic hexyl tail, dictates its solubility and interactions in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [1][2][3] |

| Molecular Weight | 178.27 g/mol | [1][2][3] |

| CAS Number | 2446-69-7 | [1][2][3] |

| IUPAC Name | This compound | |

| Melting Point | 23-32 °C | [2][4] |

| Boiling Point | 288-292 °C | [1] |

| Density | ~0.954 g/cm³ | [1] |

| Water Solubility | ~28.57 mg/L at 25°C | [1] |

| Appearance | White to light yellow solid | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves the alkylation of phenol with an alkylating agent, such as 1-hexene (B165129), in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation Synthesis of this compound

Objective: To synthesize this compound by the alkylation of phenol with 1-hexene.

Materials:

-

Phenol

-

1-Hexene

-

Anhydrous Aluminum Chloride (AlCl₃) - Catalyst

-

Anhydrous Dichloromethane (DCM) - Solvent

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution in an ice bath to 0°C. Slowly add anhydrous aluminum chloride in portions while stirring. The mixture may become colored.

-

Alkylation: Add 1-hexene dropwise to the cooled mixture over 30 minutes. Ensure the temperature remains at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding 1M HCl. This will neutralize the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the this compound product.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity and Signaling Pathways

This compound is recognized as an endocrine disruptor due to its ability to mimic endogenous hormones, particularly estrogen.[1] This activity is central to its effects on various biological processes, including adipogenesis and lipid metabolism.

Estrogenic Activity

This compound can bind to estrogen receptors (ERs), initiating downstream signaling cascades that are typically regulated by estradiol. This agonistic activity can lead to the disruption of normal endocrine function.

Experimental Protocol: In Vitro Estrogenicity Assay (ER-CALUX)

Objective: To determine the estrogenic activity of this compound using a reporter gene assay.

Cell Line: ER-CALUX cells, which are human ovarian carcinoma (T-47D) cells stably transfected with an estrogen-responsive element (ERE) coupled to a luciferase reporter gene.

Materials:

-

ER-CALUX cells

-

Cell culture medium (e.g., DMEM/F12 without phenol red, supplemented with fetal bovine serum)

-

This compound stock solution (in DMSO)

-

17β-Estradiol (positive control)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed ER-CALUX cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment: After 24 hours, replace the medium with a medium containing various concentrations of this compound, 17β-estradiol (for a standard curve), and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye). Plot the dose-response curve for this compound and compare its potency to that of 17β-estradiol.

Impact on Adipogenesis and Lipid Metabolism

Research has demonstrated that this compound can promote adipogenic differentiation in 3T3-L1 preadipocytes and increase lipid accumulation in HepG2 liver cells.[5] These effects are linked to its activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and its interaction with the estrogen receptor pathway.[1][5]

Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

-

Insulin Medium: DMEM with 10% FBS and 10 µg/mL Insulin.

-

This compound stock solution

-

Oil Red O staining solution

-

Formalin (10%)

-

6-well plates

Procedure:

-

Cell Culture: Grow 3T3-L1 cells in 6-well plates to full confluency. Maintain for an additional 48 hours post-confluency.

-

Induction of Differentiation (Day 0): Replace the medium with MDI medium containing various concentrations of this compound or a vehicle control.

-

Medium Change (Day 2): After 48 hours, replace the medium with Insulin Medium containing the respective concentrations of this compound.

-

Maintenance: Replace the medium every 2 days with fresh Insulin Medium containing the treatments.

-

Staining (Day 8-10):

-

Wash the cells with Phosphate Buffered Saline (PBS).

-

Fix the cells with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain with Oil Red O solution for 1 hour to visualize lipid droplets.

-

Wash with water and acquire images using a microscope.

-

-

Quantification: Elute the Oil Red O stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify lipid accumulation.

Experimental Protocol: HepG2 Lipid Accumulation Assay

Objective: To evaluate the effect of this compound on lipid accumulation in HepG2 cells.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., MEM)

-

Oleic acid (to induce a baseline level of lipid accumulation)

-

This compound stock solution

-

BODIPY 493/503 or Nile Red stain

-

Formaldehyde solution (4%)

-

DAPI (for nuclear staining)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Treatment: Treat the cells with medium containing oleic acid and various concentrations of this compound or a vehicle control for 24-48 hours.

-

Staining:

-

Fix the cells with 4% formaldehyde.

-

Stain with BODIPY 493/503 (for neutral lipids) and DAPI (for nuclei).

-

-

Imaging and Analysis: Acquire fluorescent images and quantify the lipid droplet area or intensity relative to the number of cells (determined by DAPI staining).

Signaling Pathway Interactions

The biological effects of this compound are mediated through complex signaling pathways. Its estrogenic properties are a result of direct interaction with estrogen receptors, while its impact on lipid metabolism involves the activation of PPARγ, a master regulator of adipogenesis. These pathways can also exhibit crosstalk.

Conclusion

This compound serves as a significant model compound for studying the effects of endocrine-disrupting chemicals. Its well-defined chemical structure and known interactions with key nuclear receptors like the estrogen receptor and PPARγ make it a valuable tool for researchers in toxicology, drug development, and metabolic disease. The experimental protocols outlined in this guide provide a framework for the synthesis and functional characterization of this compound, enabling further investigation into its mechanisms of action and potential health implications. A thorough understanding of how environmental compounds like this compound influence cellular signaling is crucial for developing strategies to mitigate their potential adverse effects and for identifying novel therapeutic targets in metabolic and endocrine disorders.

References

- 1. This compound influences adipogenic differentiation and hepatic lipid accumulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

environmental sources of 4-Hexylphenol contamination

An In-depth Technical Guide on Environmental Sources of 4-Hexylphenol Contamination

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-HP) is an alkylphenol, an organic compound characterized by a phenol (B47542) ring substituted with a hexyl alkyl chain (C12H18O).[1][2] Due to its amphiphilic nature, with both a hydrophilic phenolic group and a hydrophobic alkyl chain, it has been utilized in various industrial applications.[1] However, its structural similarity to natural hormones has raised significant environmental and health concerns. This compound is considered an endocrine-disrupting chemical (EDC), capable of interfering with the hormonal systems of wildlife and humans, even at low concentrations.[1] Its presence in the environment is primarily linked to industrial activities and wastewater discharges.[1] This technical guide provides a comprehensive overview of the environmental sources of 4-HP contamination, its detection in various matrices, and the biological pathways it impacts.

Industrial Applications and Primary Sources

The environmental burden of this compound is a direct consequence of its industrial utility. Historically, it has been employed in several key sectors:

-

Antioxidants and Plasticizers: 4-HP has been used as an antioxidant and a plasticizer in the manufacturing of materials such as plastics, high-performance rubber, tires, and adhesives.

-

Surfactants: Like other long-chain alkylphenols, 4-HP and its derivatives (ethoxylates) serve as surfactants, which are used extensively in detergents and cleaning products.

-

Chemical Intermediate: It acts as a precursor or building block in the synthesis of other chemicals, including fragrances, thermoplastic elastomers, and phenolic resins.[1]

These applications form the primary sources of 4-HP, leading to its release into the environment during manufacturing, formulation, use, and disposal.

Pathways of Environmental Contamination

This compound enters the environment through several interconnected pathways, primarily originating from industrial and municipal activities.

-

Industrial Effluents: The most direct route of contamination is the discharge of untreated or inadequately treated wastewater from chemical manufacturing plants that produce or use 4-HP and other alkylphenols. Industries such as plastics production, oil refining, and dye manufacturing are significant point sources.

-

Wastewater Treatment Plants (WWTPs): WWTPs are a major conduit for 4-HP entering aquatic ecosystems.[1] The compound enters the municipal waste stream from the use of household cleaning products and the degradation of other alkylphenol-containing materials. While WWTPs can remove a portion of alkylphenols, conventional treatment processes are often incomplete, leading to the discharge of these compounds in the final effluent. Furthermore, the degradation of precursor compounds like alkylphenol ethoxylates within the WWTP can sometimes increase the concentration of 4-HP in the effluent compared to the influent.[3]

-

Leaching from Products: 4-HP can leach from finished products during their use and after disposal in landfills. This represents a diffuse, non-point source of contamination into soil and groundwater.

Data Presentation: Environmental Concentrations

Specific quantitative data for this compound in the environment is not widely available in published literature. However, data for structurally similar and extensively studied long-chain alkylphenols, such as 4-Nonylphenol (NP) and 4-tert-Octylphenol (OP), serve as a valuable proxy for understanding the potential concentration ranges of 4-HP.

| Environmental Matrix | Analyte (Proxy for 4-HP) | Concentration Range Reported (µg/L) | Location Type |

| Wastewater Influent | 4-Nonylphenol | 4.08 - 10.63 | Municipal WWTP |

| 4-Nonylphenol | up to 42,600 | Industrial WWTP (Pesticide, Plastics)[3] | |

| 4-tert-Octylphenol | up to 1,011 | Industrial WWTP (Pesticide, Plastics)[3] | |

| Wastewater Effluent | 4-Nonylphenol | 0.23 - 149 | Industrial and Urban Sources[4] |

| 4-Nonylphenol | 0.31 - 1.36 | Municipal WWTP | |

| Surface Water | 4-Nonylphenol | up to 14.54 | River Basin (Urbanized)[4] |

| 4-tert-Octylphenol | 0.001 | River Water[5] | |

| 4-Nonylphenol | 0.0003 | River Water[5] | |

| Soil / Sediment | Analyte (Proxy for 4-HP) | Concentration Range Reported (µg/kg) | Location Type |

| Non-chlorinated phenols | 400 - 26,900 | Contaminated Site (near refinery)[6] | |

| 4-Nonylphenol | up to 3,088,000 | River Sediment (Urbanized)[4] |

Note: The data presented are for related alkylphenols and should be considered indicative of potential this compound concentrations.

Experimental Protocols

The analysis of this compound in environmental samples typically involves sample extraction and concentration followed by chromatographic separation and detection. The following protocols are generalized from established methods for similar alkylphenols.[5][7][8][9]

Analysis of this compound in Water Samples

-

Sample Collection and Preservation:

-

Collect water samples in amber glass bottles with Teflon-lined caps.

-

To prevent biodegradation, adjust the sample pH to < 2 with sulfuric acid.

-

Store samples at 4°C and extract within 7 days.

-

-

Solid-Phase Extraction (SPE):

-

Materials: C18 SPE cartridges (e.g., 500 mg), SPE vacuum manifold, methanol (B129727), dichloromethane, reagent water.

-

Cartridge Conditioning: Sequentially pass 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of reagent water (pH < 2) through the C18 cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Interference Elution: After loading, wash the cartridge with 5 mL of reagent water to remove polar interferences. Dry the cartridge under vacuum for 10-15 minutes.

-

Analyte Elution: Elute the retained this compound from the cartridge by passing 10 mL of a methanol/dichloromethane (1:1, v/v) mixture.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Derivatization and GC-MS Analysis:

-

Derivatization: To improve volatility and chromatographic performance, derivatize the hydroxyl group of 4-HP. Add 50 µL of a silylating agent (e.g., BSTFA) to the 1 mL extract, cap tightly, and heat at 70°C for 30 minutes.

-

GC-MS Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

MS Detector: Electron Ionization (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized 4-HP.

-

-

Analysis of this compound in Soil/Sediment Samples

-

Sample Preparation:

-

Air-dry the soil/sediment sample and sieve through a 2 mm mesh to remove debris.

-

Homogenize the sample thoroughly.

-

-

Solvent Extraction:

-

Materials: Methanol, sonicator, centrifuge.

-

Weigh 10 g of the homogenized sample into a glass centrifuge tube.

-

Add 20 mL of methanol and sonicate for 30 minutes.[9]

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction twice more with fresh methanol. Combine the three supernatants.

-

-

Extract Cleanup and Analysis:

-

Dilute the combined methanol extract with reagent water to reduce the organic solvent concentration to <10%.

-

Process the diluted extract using the Solid-Phase Extraction (SPE) protocol described in Section 5.1, step 2.

-

Proceed with derivatization and GC-MS analysis as described in Section 5.1, step 3.

-

Mandatory Visualizations

Environmental Contamination Pathways

Caption: Flow of this compound from industrial sources to environmental compartments.

Experimental Workflow for Water Analysis

Caption: Generalized workflow for the quantitative analysis of this compound in water.

Endocrine Disruption: Estrogen Receptor Signaling

Caption: Simplified pathway of this compound acting as an estrogen receptor agonist.

Endocrine Disruption: PPARγ Signaling Pathway

Caption: Activation of the PPARγ pathway by this compound leading to metabolic changes.

References

- 1. Buy this compound | 2446-69-7 [smolecule.com]

- 2. This compound | C12H18O | CID 17132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. ccme.ca [ccme.ca]

- 7. benchchem.com [benchchem.com]

- 8. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

endocrine-disrupting potential of 4-Hexylphenol

An In-Depth Technical Guide to the Endocrine-Disrupting Potential of 4-Hexylphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (4-HP), a member of the alkylphenol class of chemicals, is utilized in various industrial applications. Growing scientific evidence indicates that, like other long-chain alkylphenols, 4-HP possesses endocrine-disrupting properties. This technical guide provides a comprehensive overview of the known , with a focus on its interactions with estrogen and androgen signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes to serve as a resource for the scientific community. While direct quantitative data for 4-HP is limited in some areas, this guide draws upon data from structurally similar alkylphenols to provide a predictive context for its activity.

Molecular Mechanisms of this compound

The primary endocrine-disrupting activity of this compound and other p-alkylphenols is mediated through their interaction with nuclear hormone receptors, particularly the estrogen receptor (ER) and the androgen receptor (AR).

Estrogenic Activity

This compound is known to exhibit estrogenic activity. The phenolic hydroxyl group is a critical feature for binding to the estrogen receptor, mimicking the A-ring of estradiol.[1] The binding affinity of para-alkylphenols to the ER generally increases with the length of the alkyl chain, up to a certain point.[2][3] For instance, the binding affinity for the ER follows the general trend: nonylphenol > octylphenol (B599344) > heptylphenol > amylphenol > butylphenol > ethylphenol.[2][4]

The estrogenic effects of 4-HP are mediated through the classical estrogen receptor signaling pathway, leading to the regulation of estrogen-responsive genes.

Estrogen Receptor (ER) Signaling Pathway

Caption: Estrogen Receptor (ER) signaling pathway activated by this compound.

Anti-Androgenic Activity

Several alkylphenols, including 4-octylphenol (B30498) and 4-nonylphenol, have demonstrated the ability to act as antagonists to the androgen receptor.[5][6] These compounds do not typically activate the AR themselves but can inhibit the binding and subsequent transcriptional activity of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[5][6] This anti-androgenic effect is a significant aspect of their endocrine-disrupting profile.

Androgen Receptor (AR) Signaling Pathway and Antagonism by this compound

Caption: Androgen Receptor (AR) signaling and competitive antagonism by this compound.

Other Mechanisms

Recent studies have indicated that this compound can activate peroxisome proliferator-activated receptor γ (PPARγ), which is a key regulator of lipid metabolism and adipogenesis.[7] This suggests a potential role for 4-HP in metabolic disruption, linking its endocrine-disrupting effects to conditions such as obesity.

Quantitative Data

Quantitative assessment of the involves determining its binding affinity to nuclear receptors and its potency in functional assays. The following tables summarize available data for 4-HP and related alkylphenols.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor Source | IC50 | Relative Binding Affinity (RBA, E2=100) | Reference |

| 17β-Estradiol (E2) | Human recombinant ER | N/A | 100 | [3][8] |

| 4-n-Hexylphenol | Rainbow trout hepatic ER | ~1 µM | 0.005 | [9] |

| 4-tert-Octylphenol | Rat uterine cytosol | 2.2 µM | 0.048 | [2] |

| 4-Nonylphenol | Rat uterine cytosol | 0.5 µM | 0.1 | [2] |

Table 2: Androgen Receptor Antagonistic Activity

| Compound | Assay Type | IC50 | Reference |

| Flutamide (positive control) | hAR Reporter Gene Assay (CV-1 cells) | (1.02 ± 0.35) x 10⁻⁷ M | [5][6] |

| 4-tert-Octylphenol | hAR Reporter Gene Assay (CV-1 cells) | (9.71 ± 3.82) x 10⁻⁵ M | [5] |

| 4-Nonylphenol | hAR Reporter Gene Assay (CV-1 cells) | (2.02 ± 0.90) x 10⁻⁵ M | [5] |

Experimental Protocols

The following sections detail standardized protocols for key in vitro and in vivo assays used to evaluate the endocrine-disrupting potential of chemicals like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.

-

Receptor Source : Recombinant human ERα or ERβ, or cytosol preparations from estrogen-responsive tissues (e.g., rat uterus).[2][4]

-

Radioligand : [³H]17β-estradiol ([³H]-E2).

-

Procedure :

-

Prepare a fixed concentration of the ER preparation.

-

Incubate the ER preparation with a constant concentration of [³H]-E2 and varying concentrations of the test compound (e.g., this compound).

-

After incubation to equilibrium, separate the receptor-bound from unbound radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Plot the percentage of [³H]-E2 bound against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2).

-

-

Data Analysis : The relative binding affinity (RBA) is calculated as: (IC50 of E2 / IC50 of test chemical) x 100.

Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay

This assay measures the ability of a chemical to activate the ER and induce the expression of a reporter gene.

-

Cell Line : Human cell lines stably or transiently transfected with an ER expression vector and a reporter construct containing estrogen response elements (EREs) linked to a reporter gene (e.g., luciferase or β-galactosidase). Commonly used cell lines include MCF-7 and HeLa.[10][11]

-

Procedure :

-

Culture the cells in a multi-well plate in a medium free of phenol (B47542) red and stripped of steroids.

-

Expose the cells to a range of concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle, positive control like E2).

-

After an incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

A cell viability assay should be run in parallel to rule out cytotoxicity.

-

-

Data Analysis : Results are typically expressed as fold induction over the vehicle control. An EC50 value (the concentration that produces 50% of the maximal response) can be calculated from the dose-response curve.

Androgen Receptor Transcriptional Activation (Reporter Gene) Assay for Antagonism

This assay assesses the ability of a chemical to inhibit the androgen-induced activation of the AR.

-

Cell Line : A suitable cell line (e.g., CV-1, MDA-kb2) co-transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements (AREs).[5][6]

-

Procedure :

-

Plate and culture the cells as described for the ER reporter assay.

-

Co-expose the cells to a fixed, sub-maximal concentration of a potent androgen (e.g., DHT) and a range of concentrations of the test compound (e.g., this compound).

-

Include controls for vehicle, DHT alone, and a known antagonist (e.g., flutamide).

-

After incubation, measure reporter gene activity.

-

-

Data Analysis : The results are expressed as a percentage inhibition of the DHT-induced response. The IC50 for antagonism is calculated from the dose-response curve.

Rodent Uterotrophic Assay (OECD Test Guideline 440)

This in vivo assay is considered a reliable screening test for estrogenic activity.[12][13] It measures the increase in uterine weight in response to an estrogenic substance.

-

Animal Model : Immature, intact female rats (around 21 days old) or ovariectomized adult female rats.[12][14]

-

Procedure :

-

Administer the test substance (e.g., this compound) daily for three consecutive days via oral gavage or subcutaneous injection.[12] At least two dose groups and a vehicle control group should be used, with a minimum of six animals per group.[12]

-

A positive control group treated with a known estrogen (e.g., ethinyl estradiol) is also included.

-

Approximately 24 hours after the last dose, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted weight).[12]

-

-

Endpoint : A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.[12]

Experimental Workflow for Assessing Endocrine Disrupting Potential

Caption: A tiered workflow for evaluating the endocrine-disrupting potential of a chemical.

Conclusion

This compound exhibits characteristics of an endocrine-disrupting chemical, primarily through its estrogenic and likely anti-androgenic activities. Its structural similarity to other potent alkylphenol endocrine disruptors warrants further investigation to fully characterize its risk profile. The data and protocols presented in this guide provide a framework for researchers to design and interpret studies on this compound and other potential endocrine disruptors. A more complete quantitative understanding of its binding affinities and in vivo dose-response relationships is necessary for a comprehensive risk assessment.

References

- 1. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Androgen receptor antagonists (antiandrogens): structure-activity relationships. | Semantic Scholar [semanticscholar.org]

- 8. Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of alkylphenols and alkylated non-phenolics to rainbow trout (Oncorhynchus mykiss) hepatic estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. idus.us.es [idus.us.es]

Toxicological Profile of 4-Hexylphenol: An In-depth Guide for Aquatic Life Risk Assessment

An examination of the ecotoxicological impact of 4-Hexylphenol on aquatic ecosystems, detailing its acute and chronic toxicity, endocrine-disrupting mechanisms, and the standardized methodologies for its evaluation.

Introduction

This compound (4-HP), a member of the alkylphenol chemical class, is utilized in various industrial applications and has been identified as a contaminant of concern in aquatic environments. Its presence, primarily stemming from industrial and municipal wastewater discharges, poses a potential threat to the health of aquatic organisms. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of aquatic life, including fish, invertebrates, and algae. The document is intended for researchers, scientists, and drug development professionals engaged in environmental risk assessment and the study of endocrine-disrupting compounds.

Acute and Chronic Toxicity to Aquatic Organisms

The toxicity of this compound to aquatic life is assessed across three trophic levels: fish, invertebrates, and algae. Standardized testing protocols developed by the Organisation for Economic Co-operation and Development (OECD) are employed to determine key toxicological endpoints, including the median lethal concentration (LC50), the median effective concentration (EC50), the no-observed-effect concentration (NOEC), and the lowest-observed-effect concentration (LOEC). These values are critical for establishing environmental quality standards and predicting the potential impact of this compound on aquatic ecosystems.

Data Presentation

The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to representative aquatic species.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Trophic Level | Endpoint (Duration) | Value (mg/L) |

| Pimephales promelas (Fathead Minnow) | Fish | 96-hour LC50 | 0.89 |

| Daphnia magna (Water Flea) | Invertebrate | 48-hour EC50 | Data Not Available |

| Pseudokirchneriella subcapitata (Green Algae) | Algae | 72-hour EC50 (yield) | 22.5 |

Table 2: Chronic Toxicity of this compound to Aquatic Organisms